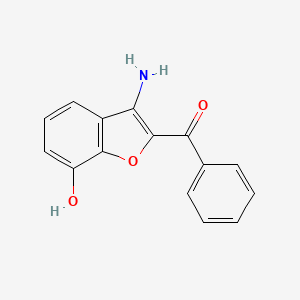![molecular formula C12H11F3O2S B11938156 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is a compound known for its unique structure and reactivity. It is characterized by the presence of a bicyclo[2.1.0]pentane ring system attached to a sulfonyl group, which is further connected to a 4-(trifluoromethyl)phenyl group. This compound is often used as a reagent in organic synthesis due to its ability to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves the reaction of a suitable bicyclo[2.1.0]pentane precursor with a sulfonyl chloride derivative of 4-(trifluoromethyl)phenyl. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The strained bicyclo[2.1.0]pentane ring can participate in cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the installation of cyclopentane rings in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane exerts its effects involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bicyclo[2.1.0]pentane ring provides additional strain, making the compound more reactive and facilitating its participation in cycloaddition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane
Uniqueness
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is unique due to the presence of the trifluoromethyl group, which imparts additional electron-withdrawing properties and enhances the compound’s reactivity. The bicyclo[2.1.0]pentane ring also contributes to its distinct chemical behavior, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H11F3O2S |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C12H11F3O2S/c13-12(14,15)8-1-3-10(4-2-8)18(16,17)11-6-5-9(11)7-11/h1-4,9H,5-7H2 |
Clave InChI |
KAKTWVYNDZQZCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


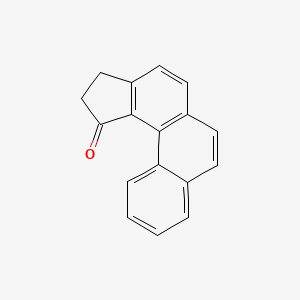
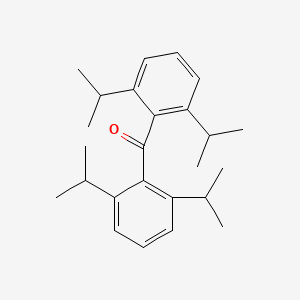

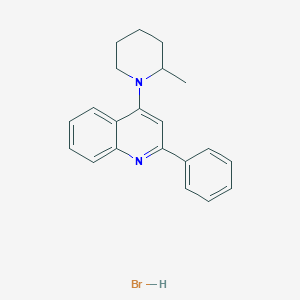

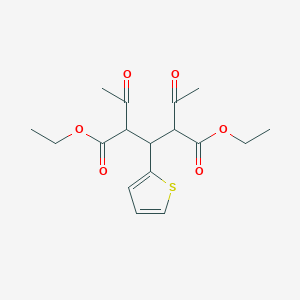
![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
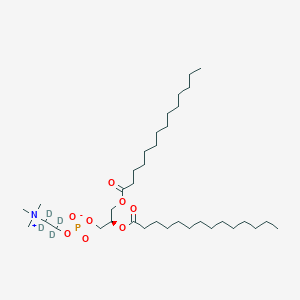
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)

